Cas no 95-50-1 (o-Dichlorobenzene)

Systematic nomenclature writing1,2-Dichlorobenzene,Also referred to aso-DCB.inhalation1,2-After Dichlorobenzene,Respiratory tract irritation\headache\dizziness\anxious\Anesthetic action,So that the consciousness is not clear.Liquid and high concentration vapor are irritating to eyes.It can be absorbed through the skin and cause poisoning,Performance similar to inhalation.Gastrointestinal reaction caused by oral administration.Skin contact can cause erythema\edema.Flammability,Toxicnature,Irritant.
2017year10month27day,The list of carcinogens published by the international agency for research on cancer of the World Health Organization is preliminarily sorted out for reference,O-dichlorobenzene in3In the list of carcinogens.

o-Dichlorobenzene structure
o-Dichlorobenzene structure
o-Dichlorobenzene
95-50-1
C6H4Cl2
147.00195980072
MFCD00000535
34799
87567677

o-Dichlorobenzene Properties

Names and Identifiers

    • 1,2-Dichlorobenzene
    • o,p-Dichlorobenzene mixture
    • o-Dichlorobenzol
    • Dichlorobenzene, 1,2-? Dichlorobenzol
    • Dichloricide
    • dilantin db
    • dilatin db
    • dizene
    • chloroben
    • chloroden
    • cloroben
    • DCB
    • dowtherm e
    • ODB
    • ODCB
    • special termite fluid
    • termitkil
    • 1,2-Dichlorobenzene solution
    • o-Dichlorobenzene
    • O-DICHLOROBENZENE, CP
    • 1,2-dichloro-benzene
    • 2-dichlorobenzene
    • o--dichlorobenzene
    • ortho-dichlorobenzene
    • o-DCB
    • 1,2-Dichlorobenzene (ACI)
    • Benzene, o-dichloro- (8CI)
    • NSC 60644
    • 1,2-Dichlorobenzene 98%, SuperDry, Water≤50 ppm (by K.F.)
    • 1,2-Dichlorobenzene 98%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
    • +Expand
    • MFCD00000535
    • RFFLAFLAYFXFSW-UHFFFAOYSA-N
    • 1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H
    • ClC1C(Cl)=CC=CC=1
    • 606078

Computed Properties

  • 145.96900
  • 0
  • 0
  • 0
  • 145.969
  • 8
  • 62.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 0A^2

Experimental Properties

  • 2.99340
  • 0.00000
  • 3056
  • n20/D 1.551(lit.)
  • 0.13 g/L (20 ºC)
  • 178-180 °C(lit.)
  • −18-−17 °C (lit.)
  • 1.2 mmHg ( 20 °C)
    1.6 mmHg ( 35 °C)
  • Fahrenheit: 150.8 ° f < br / > Celsius: 66 ° C < br / >
  • 0.13g/l
  • 1% in acetone-d6 (99.9 atom % D)
  • Colorless volatile liquid with aromatic fragrance. [1]
  • Stable, but possibly light sensitive. Combustible. Incompatible with oxidizing agents, aluminium, aluminium alloys. Attacks some rubbers and plastics.
  • Insoluble in water, soluble in ethanol, ether, benzene and other most organic solvents. [15]
  • Sensitive to light
  • 1.306 g/mL at 25 °C(lit.)
  • 9.06 eV

o-Dichlorobenzene Security Information

o-Dichlorobenzene Customs Data

  • 29036100
  • China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

o-Dichlorobenzene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Synthesis and properties of aryl polyfluoromethyl ethers and thio ethers
Langlois, B.; Desbois, M., Annales de Chimie (Paris, 1984, 9(6), 729-41

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  2.5 h, rt → 230 °C
Reference
Recycling of sodium 3,4-dichlorobenzenesulfonate
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium chloride Catalysts: Antimony trichloride
1.2 Reagents: Hydrochloric acid
Reference
Preparation of dichlorobenzenes from nitrochlorobenzenes and hydrogen chloride in the presence of Lewis acids.
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Chlorine Catalysts: Azobisisobutyronitrile ,  Sodium peroxide ;  0.12 MPa, 240 - 255 °C
Reference
One-pot preparation of o-dichlorobenzene from o-nitrochlorobenzene raw material
, China, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid ,  Bromine Solvents: Carbon tetrachloride ;  18 h, 100 °C
Reference
Process for the preparation of organic halides
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,10-Phenanthroline Solvents: Tetrahydrofuran ;  rt; 24 h, 70 °C
Reference
Transition-metal-free dehalogenation of aryl halides promoted by phenanthroline/potassium tert-butoxide
Liu, Wei; Hou, Fanyi, Tetrahedron, 2017, 73(7), 931-937

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium formate Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Isopropanol ,  p-Xylene
Reference
Dehalogenation of polychloroarenes with sodium formate in propan-2-ol catalyzed by RhCl(PPh3)3
Atienza, Maria A.; Esteruelas, Miguel A.; Fernandez, Marta; Herrero, Juana; Olivan, Montserrat, New Journal of Chemistry, 2001, 25(6), 775-776

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ;  24 h, rt
Reference
Photoinduced FeCl3-Catalyzed Chlorination of Aromatic Sulfonyl Chloride via Extrusion of SO2 at Room Temperature
Deng, Mingjing; Liu, Ke; Yuan, Saiya; Luo, Guanzhong; Dian, Longyang, Organic Letters, 2023, 25(24), 4576-4580

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Phosphorodichloridic acid, phenyl ester ,  Tetrachlorophenylphosphorane
Reference
A simple direct procedure for the regiospecific preparation of chloro aromatic compounds
Bay, Elliott; Timony, Peter E.; Leone-Bay, Andrea, Journal of Organic Chemistry, 1988, 53(12), 2858-9

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride Catalysts: Phenylphosphonic dichloride ;  rt → 160 °C; 5 h, 160 °C
Reference
PhPOCl2 as a potent catalyst for chlorination reaction of phenols with PCl5
Wu, Jiang; Zhou, Junpeng; Shi, Yalei; Zhu, Jintao, Synthetic Communications, 2016, 46(19), 1619-1624

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Carbon tetrachloride
Reference
Direct replacement of the nitro group in aromatic and heretocyclic nitro compounds by halogen. I. A study of the reaction of ο-chloronitrobenzene with carbon tetrachloride
Ponoomarenko, A. A., Zhurnal Obshchei Khimii, 1962, 32, 4029-35

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Cupric chloride ,  Oxygen ,  Silver oxide (Ag2O) Catalysts: 1,10-Phenanthroline Solvents: Dimethyl sulfoxide ;  18 - 36 h, 0.5 MPa, 140 °C
Reference
Dehydroxyalkylative halogenation of C(aryl)-C bonds of aryl alcohols
Liu, Mingyang; Zhang, Zhanrong; Liu, Huizhen; Wu, Tianbin; Han, Buxing, Chemical Communications (Cambridge, 2020, 56(52), 7120-7123

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Cuprous chloride Solvents: Acetonitrile ;  2 h, 80 °C
Reference
Halogen exchange via a halogenation of diaryliodonium salts with cuprous halide
Li, Jian; Liu, Li; Ding, Dong; Sun, Jiang-tao, Letters in Organic Chemistry, 2013, 10(8), 541-548

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium chloride Catalysts: Benzyltriethylammonium chloride ,  N,N,N′,N′-Tetramethylethylenediamine ,  Cupric chloride ,  Cuprous chloride Solvents: Acetonitrile ;  30 min
1.2 Solvents: Acetonitrile ;  20 °C; 1 h, 20 °C
Reference
Cu(I)/Cu(II)/TMEDA, new effective available catalyst of Sandmeyer reaction
Sigeev, A. S.; Beletskaya, I. P.; Petrovskii, P. V.; Peregudov, A. S., Russian Journal of Organic Chemistry, 2012, 48(8), 1055-1058

Synthetic Circuit 15

Reaction Conditions
Reference
Hydrogen peroxide salts as reagents in the oxidative halogenation of aromatic compounds
Rudakova, N. I.; Erykalov, Yu. G.; Zharikova, S. M.; Dmitrieva, E. V.; Mataradze, M. S., Zhurnal Obshchei Khimii, 1995, 65(2), 315-17

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Process for preparing para-substituted halobenzene derivatives
, European Patent Organization, , ,

Synthetic Circuit 17

Reaction Conditions
Reference
Catalytic hydrogenolysis of hexachlorobenzene to lower-chlorinated benzenes
, Czechoslovakia, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 10 kPa, 88 - 92 °C; 10 kPa, 113 - 117 °C
Reference
Clean production method with improved yield of 2,4-dichloro-acetophenone
, China, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Pyrite ,  Iron chloride (FeCl3) ;  120 °C
Reference
Method for preparing high-purity o-dichlorobenzene as dye intermediate through double-catalyst oriented chlorination process
, China, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium chloride Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ;  10 h, rt
Reference
Iron(III)-mediated photocatalytic selective substitution of aryl bromine by chlorine with high chloride utilization efficiency
Wang, Ying; Li, Lina; Ji, Hongwei; Ma, Wanhong; Chen, Chuncheng; et al, Chemical Communications (Cambridge, 2014, 50(18), 2344-2346

o-Dichlorobenzene Raw materials

o-Dichlorobenzene Related Literature